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Abstract
This application note provides a detailed protocol for the structural elucidation of 12-epi-
tadalafil, a stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil. The cis-

(6R,12aR) configuration of tadalafil is crucial for its pharmacological activity. The presence of

stereoisomeric impurities, such as the trans-isomer 12-epi-tadalafil ((6R,12aS)-Tadalafil), can

impact the efficacy and safety of the drug product. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful analytical technique for the unambiguous identification and

structural characterization of these isomers. This note outlines the application of one-

dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR

experiments for the differentiation of tadalafil from its 12-epimer.

Introduction
Tadalafil, marketed under the brand name Cialis, is a widely used medication for the treatment

of erectile dysfunction and pulmonary arterial hypertension. Its chemical structure,

(6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-

hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, contains two chiral centers at
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positions 6 and 12a, leading to the possibility of four stereoisomers. The therapeutic effect is

primarily attributed to the cis-isomer, (6R,12aR)-tadalafil. The epimer at the 12a position,

(6R,12aS)-tadalafil, also known as 12-epi-tadalafil, is a potential impurity that requires careful

monitoring and control in pharmaceutical formulations.

NMR spectroscopy provides detailed information about the chemical environment and spatial

proximity of atoms within a molecule, making it an indispensable tool for stereochemical

analysis. This application note details the NMR methodologies to distinguish between tadalafil

and 12-epi-tadalafil.

Structural Differences
The key to differentiating tadalafil and 12-epi-tadalafil lies in the relative orientation of the

hydrogen atoms at the chiral centers C-6 and C-12a. In tadalafil (cis-isomer), the protons H-6

and H-12a are on the same side of the piperidine ring. In 12-epi-tadalafil (trans-isomer), these

protons are on opposite sides. This difference in stereochemistry leads to distinct spatial

proximities, which can be detected by Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols
Detailed experimental protocols for sample preparation and NMR data acquisition are provided

at the end of this document. The recommended solvent is deuterated dimethyl sulfoxide

(DMSO-d₆), which provides good solubility for both compounds.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for tadalafil. While

experimental data for 12-epi-tadalafil is not widely available, expected chemical shift variations

based on stereochemical differences are discussed.

Table 1: ¹H NMR Chemical Shift Data (500 MHz, DMSO-d₆)
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Proton
Tadalafil (ppm)

[1]

12-epi-Tadalafil

(ppm)

(Expected)

Multiplicity J (Hz)

H-1 4.18 ~4.2 d 16.9

H-1' 3.94 ~3.9 d 16.9

H-3 3.45 ~3.5 d 14.7

H-3' 3.07 ~3.1 dd 14.7, 6.9

H-4a - - - -

H-5 7.54 ~7.5 d 7.8

H-6 6.13 ~6.0 s

H-7 7.02 ~7.0 dd 7.8, 7.3

H-8 7.09 ~7.1 dd 8.3, 7.3

H-9 7.27 ~7.3 d 8.3

H-11 6.75 ~6.8 s

H-12a 5.19 ~5.3 d 6.9

H-14 6.83 ~6.8 d 8.1

H-17 6.69 ~6.7 dd 8.1, 1.7

H-18 6.88 ~6.9 d 1.7

O-CH₂-O 5.91 ~5.9 s

N-CH₃ 2.89 ~2.9 s

NH 11.02 ~11.0 s

Table 2: ¹³C NMR Chemical Shift Data (125 MHz, DMSO-d₆)
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Carbon Tadalafil (ppm)
12-epi-Tadalafil (ppm)

(Expected)

C-1 166.5 ~166.5

C-3 51.3 ~51.0

C-4 21.0 ~21.0

C-4a 106.2 ~106.0

C-4b 125.8 ~126.0

C-5 118.1 ~118.1

C-6 55.4 ~55.0

C-6a 136.1 ~136.1

C-7 118.7 ~118.7

C-8 121.6 ~121.6

C-8a 136.3 ~136.3

C-9 111.2 ~111.2

C-11 108.4 ~108.4

C-12a 52.3 ~53.0

C-13 147.6 ~147.6

C-14 146.8 ~146.8

C-15 133.4 ~133.4

C-16 108.1 ~108.1

C-17 120.7 ~120.7

C-18 106.9 ~106.9

O-CH₂-O 101.1 ~101.1

N-CH₃ 34.2 ~34.2
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Structural Elucidation using 2D NMR
While ¹H and ¹³C NMR provide initial fingerprints, 2D NMR techniques are essential for

complete assignment and stereochemical determination.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming

the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons separated by two or three bonds, aiding in the assignment of quaternary carbons

and piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for

differentiating tadalafil and 12-epi-tadalafil. NOESY detects through-space interactions

between protons that are close to each other (typically < 5 Å).

For tadalafil (cis-isomer), a clear NOE correlation is expected between H-6 and H-12a. For 12-
epi-tadalafil (trans-isomer), this correlation will be absent or significantly weaker due to the

larger distance between these two protons. Instead, NOE correlations between H-12a and

other protons on the opposite face of the ring system would be expected.[2]

Visualization of Experimental Workflow and Structural
Elucidation Logic
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Sample Preparation

NMR Data Acquisition

Data Analysis and Elucidation

Tadalafil / 12-epi-Tadalafil Sample

Dissolve in DMSO-d6

Transfer to 5mm NMR Tube

NMR Spectrometer (500 MHz)

1D NMR
(1H, 13C)

2D NMR
(COSY, HSQC, HMBC, NOESY)

Process Spectra

Assign Signals
(1D and 2D)

Analyze NOESY Data

Determine Stereochemistry

Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural elucidation.
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Stereochemistry Determination Logic

NOESY Spectrum

NOE between H-6 and H-12a is PRESENT

NOE between H-6 and H-12a is ABSENT

Structure is Tadalafil (cis)

Structure is 12-epi-Tadalafil (trans)

Click to download full resolution via product page

Caption: Logic for distinguishing tadalafil and 12-epi-tadalafil.

Conclusion
NMR spectroscopy, particularly the use of 2D NOESY experiments, provides a definitive

method for the structural elucidation and differentiation of tadalafil and its 12-epi-isomer. The

presence or absence of a key NOE cross-peak between H-6 and H-12a serves as a diagnostic

marker for the cis and trans configurations, respectively. The protocols and data presented in

this application note can be readily implemented by researchers and scientists in the

pharmaceutical industry for quality control and drug development purposes.

Detailed Experimental Protocols
Sample Preparation

Weighing: Accurately weigh approximately 5-10 mg of the tadalafil or 12-epi-tadalafil
sample.

Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9

atom % D).

Transfer: Transfer the solution to a standard 5 mm NMR tube.
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Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer equipped

with a probe capable of performing 2D experiments.

2.1. ¹H NMR Spectroscopy
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 12-16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 5 seconds

Acquisition Time: 2-4 seconds

2.2. ¹³C NMR Spectroscopy
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 200-220 ppm

Number of Scans: 1024 or more (as ¹³C is less sensitive)

Relaxation Delay (d1): 2 seconds

2.3. 2D COSY (¹H-¹H Correlation Spectroscopy)
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F2 and F1): 12-16 ppm

Number of Increments (F1): 256-512
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Number of Scans per Increment: 8-16

Relaxation Delay (d1): 1.5-2 seconds

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 160-180 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 16-32

Relaxation Delay (d1): 1.5 seconds

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on

Bruker instruments).

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 200-220 ppm

Number of Increments (F1): 512

Number of Scans per Increment: 32-64

Relaxation Delay (d1): 2 seconds

2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
Pulse Program: Standard NOESY experiment with gradient selection and water suppression

if necessary (e.g., 'noesygpph' on Bruker instruments).

Spectral Width (F2 and F1): 12-16 ppm
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Number of Increments (F1): 256-512

Number of Scans per Increment: 16-32

Relaxation Delay (d1): 2 seconds

Mixing Time (d8): 500-800 ms (optimization may be required)

Data Processing and Analysis
Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction

Decays (FIDs) before Fourier transformation.

Phase and baseline correct all spectra.

Reference the ¹H spectra to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C

spectra to the DMSO-d₆ peak at 39.52 ppm.

Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Carefully examine the NOESY spectrum for the presence or absence of the cross-peak

between H-6 and H-12a to determine the stereochemistry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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